molecular formula C9H14N2O2S B6176708 3-[(dimethylamino)methyl]benzene-1-sulfonamide CAS No. 1099632-79-7

3-[(dimethylamino)methyl]benzene-1-sulfonamide

Cat. No.: B6176708
CAS No.: 1099632-79-7
M. Wt: 214.3
InChI Key:
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Description

3-[(Dimethylamino)methyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzene ring substituted with a dimethylaminomethyl group and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(dimethylamino)methyl]benzene-1-sulfonamide typically involves the reaction of 3-(dimethylamino)benzyl alcohol with sulfonyl chloride under basic conditions. The reaction proceeds as follows:

    Starting Materials: 3-(Dimethylamino)benzyl alcohol and sulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-(dimethylamino)benzyl alcohol is dissolved in an appropriate solvent (e.g., dichloromethane), and the sulfonyl chloride is added dropwise with stirring. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating agents (HNO₃/H₂SO₄) or halogenating agents (Br₂/FeBr₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.

Scientific Research Applications

3-[(Dimethylamino)methyl]benzene-1-sulfonamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antimicrobial properties.

    Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial effects.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(dimethylamino)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the biosynthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antimicrobial agents.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with a similar structure but lacking the dimethylaminomethyl group.

    Sulfamethoxazole: A sulfonamide antibiotic with a similar mechanism of action but different substituents on the benzene ring.

    Sulfadiazine: Another sulfonamide antibiotic with a different substitution pattern on the benzene ring.

Uniqueness

3-[(Dimethylamino)methyl]benzene-1-sulfonamide is unique due to the presence of the dimethylaminomethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, binding affinity to molecular targets, and overall pharmacokinetic properties compared to other sulfonamides.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(dimethylamino)methyl]benzene-1-sulfonamide involves the reaction of benzene-1-sulfonyl chloride with dimethylamine followed by reduction of the resulting intermediate with sodium borohydride.", "Starting Materials": [ "Benzene-1-sulfonyl chloride", "Dimethylamine", "Sodium borohydride", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve benzene-1-sulfonyl chloride in dry diethyl ether.", "Step 2: Add dimethylamine dropwise to the solution while stirring at room temperature.", "Step 3: Allow the reaction mixture to stir for 2 hours at room temperature.", "Step 4: Add methanol to the reaction mixture and stir for an additional 30 minutes.", "Step 5: Add a solution of sodium borohydride in methanol dropwise to the reaction mixture while stirring at room temperature.", "Step 6: Allow the reaction mixture to stir for 2 hours at room temperature.", "Step 7: Quench the reaction by adding hydrochloric acid dropwise to the mixture while stirring.", "Step 8: Extract the product with diethyl ether.", "Step 9: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 10: Concentrate the organic layer under reduced pressure to obtain the final product." ] }

CAS No.

1099632-79-7

Molecular Formula

C9H14N2O2S

Molecular Weight

214.3

Purity

95

Origin of Product

United States

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